5-Chloro-2-(difluoromethoxy)pyridine
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Overview
Description
5-Chloro-2-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4ClF2NO It is a pyridine derivative characterized by the presence of a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethoxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with difluoromethyl ether in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
5-chloropyridine-2-ol+difluoromethyl etherbasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxy-2-(difluoromethoxy)pyridine.
Scientific Research Applications
5-Chloro-2-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 5-Chloro-2-(chloromethyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
5-Chloro-2-(difluoromethoxy)pyridine is unique due to the presence of both a chlorine atom and a difluoromethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGYJVBYGSWAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735475 |
Source
|
Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-40-6 |
Source
|
Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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